N-phenyl-4H-3,1-benzothiazin-2-amine
CAS No.: 109768-66-3
VCID: VC0009623
Molecular Formula: C14H12N2S
Molecular Weight: 240.33 g/mol
* For research use only. Not for human or veterinary use.
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Description | N-phenyl-4H-3,1-benzothiazin-2-amine is a heterocyclic compound that belongs to the benzothiazine family, featuring a benzene ring fused to a thiazine ring. A phenyl group is attached to the nitrogen atom of the benzothiazine, contributing to its unique properties and reactivity. The molecular formula for N-phenyl-4H-3,1-benzothiazin-2-amine is C₁₃H₉N₂S. This compound has garnered attention in medicinal chemistry because of its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis of N-phenyl-4H-3,1-benzothiazin-2-amine typically involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea intermediates, which then undergo cyclization to form the benzothiazine ring. This compound exerts its biological effects through interactions with specific enzymes and receptors, forming hydrogen bonds and π–π interactions with biological targets, modulating their activity effectively. Research indicates that N-phenyl-4H-3,1-benzothiazin-2-amine exhibits significant antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Studies have also investigated derivatives of benzothiazines for their anticancer properties, with some showing promise in inhibiting tumor growth through various mechanisms. Other similar compounds include 4H-3,1-benzothiazin-4-ones, which have a similar core structure but differ in the substitution pattern and functional groups, 2-amino-4H-3,1-benzoxazin-4-ones, which have an oxygen atom in place of the sulfur atom in the thiazine ring, and quinazolinediones, which have a similar fused ring structure but differ in the heteroatoms and functional groups. N-allyl-4H-3,1-benzothiazin-2-amine is another related compound that has been studied for its potential biological activities, with primary targets believed to be therapeutically relevant serine proteases. |
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CAS No. | 109768-66-3 |
Product Name | N-phenyl-4H-3,1-benzothiazin-2-amine |
Molecular Formula | C14H12N2S |
Molecular Weight | 240.33 g/mol |
IUPAC Name | N-phenyl-4H-3,1-benzothiazin-2-amine |
Standard InChI | InChI=1S/C14H12N2S/c1-2-7-12(8-3-1)15-14-16-13-9-5-4-6-11(13)10-17-14/h1-9H,10H2,(H,15,16) |
Standard InChIKey | SBKNNFLJGWHKMG-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2N=C(S1)NC3=CC=CC=C3 |
Canonical SMILES | C1C2=CC=CC=C2N=C(S1)NC3=CC=CC=C3 |
PubChem Compound | 2998436 |
Last Modified | Jul 17 2023 |
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